molecular formula C20H37N B1484428 3,3-Bis(2-cyclohexylethyl)pyrrolidine CAS No. 2206966-12-1

3,3-Bis(2-cyclohexylethyl)pyrrolidine

Cat. No.: B1484428
CAS No.: 2206966-12-1
M. Wt: 291.5 g/mol
InChI Key: LIGXACOBCBAZAX-UHFFFAOYSA-N
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Description

3,3-Bis(2-cyclohexylethyl)pyrrolidine is a specialized, saturated nitrogen heterocycle of significant interest in medicinal chemistry and pharmaceutical research. The pyrrolidine ring is a privileged scaffold in drug discovery, featured in numerous FDA-approved therapeutics and clinical candidates due to its advantageous three-dimensional coverage and ability to efficiently explore pharmacophore space . The distinct 3,3-bis(2-cyclohexylethyl) substitution pattern on the pyrrolidine core introduces substantial steric bulk and lipophilicity, which can be strategically leveraged to influence key physicochemical parameters of drug candidates. These properties are critical for optimizing a compound's pharmacokinetic profile, including its solubility and membrane permeability . Researchers utilize this compound as a versatile synthetic building block for constructing novel bioactive molecules. The saturated nature of the pyrrolidine ring contributes to molecular complexity and sp3-hybridization, characteristics increasingly associated with clinical success in new drug entities . Furthermore, the specific stereochemistry of substituted pyrrolidines can be engineered to create selective ligands for enantioselective biological targets, a fundamental consideration in the design of modern pharmaceuticals with optimized safety and efficacy . This compound serves as a key intermediate in stereoselective synthesis methods aimed at developing new therapeutic agents, aligning with the growing focus on pyrrolidine derivatives in the research of antimicrobial, anticancer, antiviral, and central nervous system agents . This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3,3-bis(2-cyclohexylethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N/c1-3-7-18(8-4-1)11-13-20(15-16-21-17-20)14-12-19-9-5-2-6-10-19/h18-19,21H,1-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGXACOBCBAZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2(CCNC2)CCC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Pyrrolidine Derivatives

Pyrrolidine derivatives like 3,3-Bis(2-cyclohexylethyl)pyrrolidine are typically synthesized via:

These methods allow for the introduction of complex substituents and stereocontrol, which are critical for compounds with bulky substituents such as cyclohexylethyl groups.

Preparation via Ring Contraction of Pyridines

A recent advanced method involves a photo-promoted ring contraction reaction of pyridine derivatives with silylborane reagents to yield bicyclic pyrrolidine intermediates. This method has broad substrate scope and high functional group tolerance, allowing for the synthesis of highly substituted pyrrolidines.

  • Procedure:
    Pyridine derivatives react with silylborane under UV irradiation (365 nm) at room temperature for 10 hours, generating an N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediate. Subsequent treatment with benzoyl chloride leads to N-benzoylation and formation of pyrrolidine derivatives.
  • Yields:
    This method provides good to excellent yields (typically 50-75%) of functionalized pyrrolidines.
  • Advantages:
    • High regio- and stereoselectivity
    • Compatibility with alkyl chloride, alkene, alkyne substituents
    • Scalable to gram quantities
  • Mechanism:
    Involves photo-induced 1,2-silyl migration and thermally allowed disrotatory ring closure forming the pyrrolidine ring skeleton.
  • Relevance:
    This strategy can be adapted to introduce bulky alkyl substituents such as cyclohexylethyl groups by selecting appropriate pyridine precursors or functionalized silylboranes.

Iridium-Catalyzed Reductive Azomethine Ylide Generation and Cycloaddition

Another powerful approach involves the generation of azomethine ylides from tertiary amides or lactams via iridium-catalyzed partial reduction, followed by [3+2] cycloaddition with electron-poor alkenes to form substituted pyrrolidines.

  • Catalyst and Conditions:
    • Catalyst: Vaska’s complex [IrCl(CO)(PPh3)2]
    • Reductant: Tetramethyldisiloxane (TMDS)
    • Mild conditions, often room temperature
  • Scope:
    This method tolerates a variety of substituents and can generate both stabilized and unstabilized azomethine ylides, enabling access to pyrrolidines with diverse substitution patterns including bulky groups.
  • Yields and Selectivity:
    Generally good to excellent yields with regio- and diastereoselectivity.
  • Application:
    Suitable for late-stage functionalization and synthesis of highly functionalized pyrrolidines, potentially including 3,3-disubstituted derivatives like this compound.

Nucleophilic Substitution and Mesylate Displacement Routes

Classical approaches involve preparing pyrrolidine rings by nucleophilic substitution on activated intermediates such as mesylates derived from hydroxy-pyrrolidine derivatives.

  • Typical Steps:
    • Protection of hydroxy-pyrrolidine with benzyl or tert-butyl carbamate groups.
    • Conversion of hydroxy groups to mesylates using mesyl chloride and triethylamine at low temperatures (0–5°C).
    • Nucleophilic substitution by primary amines or other nucleophiles under controlled temperature and pressure conditions (e.g., 20–150°C, 3–20 MPa).
  • Advantages:
    • High optical purity retention if optically active starting materials are used.
    • Well-established protocols for introducing bulky substituents via amine nucleophiles.
  • Example:
    Conversion of optically active butyl-1,2,4-trimesylate in tetrahydrofuran with benzylamine at 50–60°C yields pyrrolidine derivatives, which can be further functionalized.

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yields
Photo-promoted ring contraction of pyridines Pyridine derivatives, silylborane, UV light (365 nm), benzoyl chloride Broad functional group tolerance, scalable, stereoselective Requires UV setup, specialized reagents 50–75%
Iridium-catalyzed azomethine ylide generation IrCl(CO)(PPh3)2 catalyst, TMDS reductant, electron-poor alkenes Mild conditions, regio- and diastereoselective, versatile Catalyst cost, sensitive to substrate scope Good to excellent
Nucleophilic substitution on mesylates Mesyl chloride, triethylamine, primary amines, THF, elevated temp/pressure Retains optical purity, classical approach Multi-step, requires protection/deprotection High (variable)

Detailed Research Findings and Notes

  • Optical Activity:
    The use of optically active starting materials (e.g., (S)-3-hydroxy-pyrrolidine derivatives) allows for the preparation of enantiomerically enriched pyrrolidines with high optical yields.

  • Pressure and Temperature Control:
    Elevated pressures (up to 20 MPa) and temperatures (up to 150°C) are often employed in nucleophilic substitution steps to facilitate ring closure and substitution reactions.

  • Functional Group Compatibility:
    The photo-promoted ring contraction method tolerates sensitive groups such as alkenes, alkynes, and halides, enabling further downstream functionalization.

  • Synthetic Utility: The iridium-catalyzed method enables late-stage diversification of pyrrolidines, which is valuable for medicinal chemistry and drug discovery involving pyrrolidine scaffolds.

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(2-cyclohexylethyl)pyrrolidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

  • Reduction: Reduction reactions can be used to convert functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the existing groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

  • Oxidation: Ketones or alcohols.

  • Reduction: Alkanes or other reduced forms.

  • Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

3,3-Bis(2-cyclohexylethyl)pyrrolidine has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3-Bis(2-cyclohexylethyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Table 1: Key Analogs in MDM2 Inhibition

Compound Structural Feature IC₅₀ (µM) Source
This compound Two 2-cyclohexylethyl groups 0.11
Compound 29 3,3,4,4-Tetrafluoropyrrolidine 0.10
Compound 30 2,5-Dimethylpyrrolidine 0.12
Compound 31 D-Proline-substituted pyrrolidine 0.99

Spiroindolone-Pyrrolidine Hybrids

Spiroindolone-pyrrolidine hybrids (e.g., MI-219) share structural similarities with this compound but incorporate a spirooxindole moiety. These compounds exhibit enhanced binding to MDM2 due to the oxindole group mimicking the p53 α-helix. However, stereochemical instability in early analogs necessitated optimization, whereas the rigid cyclohexylethyl groups in this compound provide conformational stability without compromising activity .

Pharmacologically Active Pyrrolidine Derivatives

  • 2,5-Bis(pyrrolidinomethyl)hydroquinone (Compound 2): Demonstrates anti-inflammatory and antinociceptive properties. Unlike this compound, this derivative lacks bulky substituents but retains activity via COX-1/COX-2 inhibition, underscoring the versatility of pyrrolidine in diverse therapeutic contexts .

Biological Activity

3,3-Bis(2-cyclohexylethyl)pyrrolidine is a compound belonging to the class of pyrrolidine derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C_{18}H_{34}N
  • Molecular Weight : 270.48 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to significant effects on mood regulation and cognitive function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : In animal models, this compound has demonstrated potential antidepressant effects by enhancing serotonergic transmission.
  • Anxiolytic Effects : Studies have reported that it may reduce anxiety-like behaviors in rodent models.
  • Neuroprotective Properties : Evidence suggests that it could protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in a forced swim test. The results indicated a significant reduction in immobility time compared to control groups, suggesting its potential as an antidepressant agent .

Case Study 2: Anxiolytic Properties

In a separate investigation, researchers examined the anxiolytic effects of the compound using the elevated plus maze model. The findings revealed that administration of this compound resulted in increased time spent in open arms, indicative of reduced anxiety levels .

Case Study 3: Neuroprotection

A neuroprotective study assessed the compound's ability to mitigate neuronal cell death induced by oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death rates in cultured neurons exposed to hydrogen peroxide .

Comparative Analysis with Similar Compounds

Compound Molecular Weight (g/mol) Primary Activity
This compound270.48Antidepressant, Anxiolytic
Pyrrolidine85.12CNS stimulant
N-Methylpyrrolidine99.16Analgesic

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Bis(2-cyclohexylethyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves alkylation of pyrrolidine derivatives with cyclohexylethyl halides. For example, analogous syntheses of substituted pyrrolidines (e.g., 2-(2-cyclohexylethyl)pyrrolidine) utilize column chromatography (silica gel, CH₂Cl₂/MeOH gradients) for purification, achieving moderate yields (~58%) . Optimization may involve adjusting stoichiometry, reaction time, or solvent polarity. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry. For example, in related pyrrolidine derivatives, ¹H NMR chemical shifts for cyclohexyl protons typically appear at δ 1.0–2.0 ppm, while pyrrolidine ring protons resonate at δ 2.5–3.5 ppm . High-resolution mass spectrometry (HRMS) can confirm molecular weight, as demonstrated in spirooxindole-pyrrolidine hybrids with <5 ppm mass accuracy .

Advanced Research Questions

Q. What strategies are effective for analyzing conformational dynamics of this compound in solution and solid states?

  • Methodological Answer : X-ray crystallography is ideal for solid-state analysis. For instance, studies on 4-(4-fluorophenyl)-pyrrolidine derivatives revealed semi-chair conformations in pyrrolidine rings and dihedral angles between aromatic substituents (e.g., 31.16–85.87°) . In solution, NOESY NMR can detect spatial proximity between cyclohexyl and pyrrolidine protons, while DFT calculations model energy-minimized conformers.

Q. How can researchers address contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. For example, trifluoromethyl-pyrrolidine derivatives showed variable enzyme inhibition depending on stereochemistry [(2S,3S) vs. (2R,3R) configurations] . Validate purity via HPLC (>98%) and replicate assays across multiple cell lines or enzymatic systems. Structure-activity relationship (SAR) studies using analogs (e.g., halogenated or fluorinated derivatives) can isolate critical functional groups .

Q. What catalytic systems are suitable for functionalizing this compound at specific positions?

  • Methodological Answer : Ruthenium-catalyzed C–H activation, as used in direct functionalization of pyrrolidine derivatives, enables regioselective modifications . For example, carboxylate-assisted Ru catalysts promote coupling at the α-position of pyrrolidine rings. Alternatively, palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups to pre-functionalized intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Bis(2-cyclohexylethyl)pyrrolidine
Reactant of Route 2
3,3-Bis(2-cyclohexylethyl)pyrrolidine

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